molecular formula C18H39NO B14295748 1-Nonanamine, N-hydroxy-N-nonyl- CAS No. 121238-83-3

1-Nonanamine, N-hydroxy-N-nonyl-

Katalognummer: B14295748
CAS-Nummer: 121238-83-3
Molekulargewicht: 285.5 g/mol
InChI-Schlüssel: QFYNKFPGPZAFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonanamine, N-hydroxy-N-nonyl-: is a chemical compound with the molecular formula C18H39NO . It is also known by other names such as N-Hydroxy-N-nonyl-1-nonanamine . This compound is part of the amine family, specifically a secondary amine, and is characterized by the presence of a hydroxyl group attached to the nitrogen atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanamine, N-hydroxy-N-nonyl- typically involves the reaction of nonylamine with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1-Nonanamine, N-hydroxy-N-nonyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and advanced purification techniques such as chromatography may be employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonanamine, N-hydroxy-N-nonyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Nonanamine, N-hydroxy-N-nonyl- has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Nonanamine, N-hydroxy-N-nonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions, which can modulate the activity of enzymes and other proteins. This compound can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Nonanamine, N-hydroxy-N-nonyl- is unique due to the presence of both a long nonyl chain and a hydroxyl group attached to the nitrogen atom. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and the ability to participate in specific chemical reactions that other similar compounds may not undergo .

Eigenschaften

CAS-Nummer

121238-83-3

Molekularformel

C18H39NO

Molekulargewicht

285.5 g/mol

IUPAC-Name

N,N-di(nonyl)hydroxylamine

InChI

InChI=1S/C18H39NO/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3

InChI-Schlüssel

QFYNKFPGPZAFHC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN(CCCCCCCCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.